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Compound of Interest

Compound Name: AT7867 dihydrochloride

Cat. No.: B10762439 Get Quote

Technical Support Center: AT7867
Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in addressing

potential toxicity issues during long-term studies with AT7867 dihydrochloride.

Frequently Asked Questions (FAQs)
Q1: What is AT7867 dihydrochloride and what is its mechanism of action?

AT7867 is a potent, ATP-competitive small molecule inhibitor of the serine/threonine kinase

AKT (also known as Protein Kinase B) and p70 S6 kinase (p70S6K).[1] It also demonstrates

inhibitory activity against the structurally related AGC kinase, Protein Kinase A (PKA).[2] By

inhibiting these kinases, AT7867 can modulate downstream signaling pathways involved in cell

growth, proliferation, and survival.[1]

Q2: Are there any published long-term toxicity studies specifically for AT7867
dihydrochloride?

As of the latest literature review, specific long-term toxicity studies for AT7867 dihydrochloride
have not been extensively published. Most available studies focus on its efficacy in cancer

models and in promoting pancreatic progenitor cell differentiation.[3][4][5][6] Therefore,
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potential long-term toxicities must be inferred from its mechanism of action and the known roles

of its targets (AKT, p70S6K, and PKA).

Q3: What are the potential off-target effects of AT7867?

While primarily targeting AKT and p70S6K, AT7867 also inhibits PKA.[2] In the context of

pancreatic progenitor cell differentiation, treatment with AT7867 has been shown to

downregulate off-target markers such as PODXL and TBX2.[3][4][6] Researchers should be

aware of potential effects related to the inhibition of these and other structurally similar kinases.

Q4: What are the known on-target toxicities associated with inhibiting the PI3K/Akt/mTOR

pathway?

Inhibitors of the PI3K/Akt/mTOR pathway are associated with a range of on-target toxicities.

The most common adverse events observed in clinical trials of agents targeting this pathway

include stomatitis, non-infectious pneumonitis, rash, hyperglycemia, and immunosuppression.

[7] Although AT7867 is an upstream inhibitor in this pathway, researchers should be vigilant for

similar class-related toxicities in their long-term in vivo studies.

Troubleshooting Guide for Long-Term In Vivo
Studies
This guide provides troubleshooting for specific issues that may be encountered during long-

term administration of AT7867 dihydrochloride in animal models.
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Observed Issue Potential Cause Recommended Action

Weight loss and reduced food

intake

General malaise,

gastrointestinal toxicity, or

metabolic dysregulation due to

AKT/p70S6K inhibition.

Monitor animal body weight

and food consumption daily.

Consider dose reduction or

intermittent dosing schedules.

If severe, consult with a

veterinarian and consider

supportive care.

Hyperglycemia

Inhibition of the AKT signaling

pathway, which is crucial for

insulin-mediated glucose

uptake.

Monitor blood glucose levels

regularly. If hyperglycemia is

persistent, consider dose

adjustment. In preclinical

models, this may be an

expected on-target effect.

Skin rash or dermatitis

Potential off-target effect or on-

target effect related to

inhibition of signaling pathways

in keratinocytes.

Document the onset and

progression of any skin

abnormalities. Consider

collecting skin biopsies for

histopathological analysis. A

dose reduction may be

necessary.

Increased susceptibility to

infections

Immunosuppressive effects

due to inhibition of AKT

signaling in immune cells.

Monitor animals for any signs

of infection. Maintain a sterile

environment. Consider

performing complete blood

counts (CBCs) to assess

immune cell populations.
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Elevated liver enzymes (ALT,

AST)
Potential hepatotoxicity.

Monitor liver function through

regular blood tests. If

elevations are significant,

consider dose reduction or

termination of the study for that

animal and perform a

histopathological examination

of the liver.

Experimental Protocols
Protocol 1: In Vivo Tolerability and Toxicity Assessment of AT7867

Animal Model: Select a suitable animal model (e.g., BALB/c mice).

Dosing: Administer AT7867 dihydrochloride via the desired route (e.g., intraperitoneal or

oral gavage) at a range of doses.[1] Include a vehicle control group.

Monitoring:

Daily: Observe animals for clinical signs of toxicity (e.g., changes in posture, activity,

breathing). Record body weight and food/water intake.

Weekly: Perform a more detailed clinical examination. Collect blood samples for complete

blood count (CBC) and serum chemistry analysis (including liver and kidney function

markers).

Endpoint Analysis: At the end of the study, perform a complete necropsy. Collect major

organs (liver, kidney, spleen, heart, lungs, etc.) for histopathological examination.

Protocol 2: Assessment of Hyperglycemia

Baseline Measurement: Prior to the first dose of AT7867, measure baseline blood glucose

levels from a tail vein bleed using a glucometer.

Regular Monitoring: Measure blood glucose at regular intervals (e.g., 2, 4, 8, and 24 hours)

after the first dose to assess acute effects. For long-term studies, continue to monitor at least
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once weekly.

Glucose Tolerance Test (Optional): To further investigate glucose metabolism, a glucose

tolerance test can be performed at baseline and at selected time points during the study.

Visualizations
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Caption: Signaling pathway of AT7867 inhibition.
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Caption: Workflow for a long-term in vivo toxicity study.
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Caption: Troubleshooting decision tree for adverse events.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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